molecular formula C13H8Cl2N4 B2430894 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine CAS No. 2266614-49-5

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine

Cat. No.: B2430894
CAS No.: 2266614-49-5
M. Wt: 291.14
InChI Key: LUJVUEKEJMYMFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine typically involves the reaction of 8-chloroquinoline-6-amine with a suitable pyrazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloroquinoline and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

6-chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4/c14-9-5-8(4-7-2-1-3-17-11(7)9)12-13(15)19-10(16)6-18-12/h1-6H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVUEKEJMYMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)C3=NC=C(N=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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